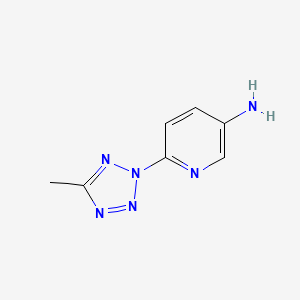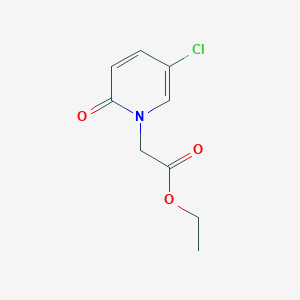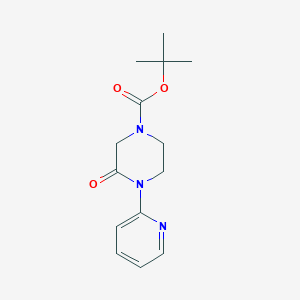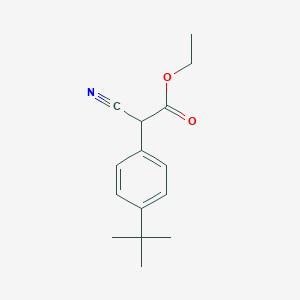
Ethyl 2-(4-tert-butylphenyl)-2-cyanoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-tert-butylphenyl)-2-cyanoacetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group (–CN) and an ester group (–COOEt) attached to a phenyl ring substituted with a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing Ethyl 2-(4-tert-butylphenyl)-2-cyanoacetate involves the reaction of 4-tert-butyl benzyl cyanide with ethyl chloroformate in the presence of an organic solvent and an acid-binding agent. The reaction is carried out by adding ethyl chloroformate dropwise to a solution of 4-tert-butyl benzyl cyanide, maintaining the temperature until the reaction is complete. The resulting product is then purified to obtain the desired compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control, resulting in higher yields and reduced production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-tert-butylphenyl)-2-cyanoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Ethyl 2-(4-tert-butylphenyl)-2-cyanoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-tert-butylphenyl)-2-cyanoacetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl cyanoacetate: Lacks the tert-butylphenyl group, making it less hydrophobic.
Methyl 2-(4-tert-butylphenyl)-2-cyanoacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-(4-tert-Butylphenyl)acetonitrile: Lacks the ester group, making it less reactive in esterification reactions.
Uniqueness
This compound is unique due to the presence of both the cyano and ester groups, which provide a balance of reactivity and stability. The tert-butyl group enhances its hydrophobicity, making it more suitable for applications in non-polar environments .
Propriétés
Formule moléculaire |
C15H19NO2 |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
ethyl 2-(4-tert-butylphenyl)-2-cyanoacetate |
InChI |
InChI=1S/C15H19NO2/c1-5-18-14(17)13(10-16)11-6-8-12(9-7-11)15(2,3)4/h6-9,13H,5H2,1-4H3 |
Clé InChI |
HLEGLTSGWORBFC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C#N)C1=CC=C(C=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[2,3-Bis(4-methylphenyl)pyrrolo[2,3-b]pyrazin-5-yl]heptanoic acid](/img/structure/B13875640.png)

![N-[5-(4-aminophenyl)-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13875645.png)

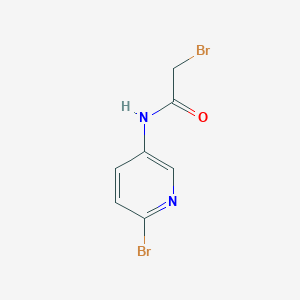
![5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol](/img/structure/B13875657.png)
![2-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-ylmethoxy)ethyl-trimethylsilane](/img/structure/B13875662.png)
![N-[5-amino-2-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B13875666.png)
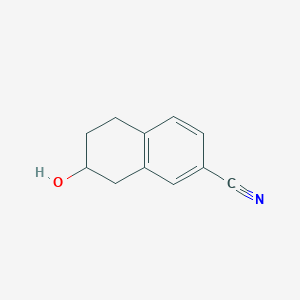
![N-[(2-methylcyclopropyl)methyl]propan-1-amine](/img/structure/B13875677.png)
![3-[(3-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13875691.png)
